Adenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt

RNase L 2-5A pathway Oligoadenylate linkage specificity

Adenosine, adenylyl-(3′→5′)-adenylyl-(3′→5′)-, diammonium salt (CAS 94349-56-1) is the diammonium form of the trinucleoside diphosphate adenylyl(3′→5′)adenylyl(3′→5′)adenosine, abbreviated ApApA. The molecule comprises three adenosine residues linked by two 3′→5′-phosphodiester bonds.

Molecular Formula C30H43N17O16P2
Molecular Weight 959.7 g/mol
CAS No. 94349-56-1
Cat. No. B12691332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt
CAS94349-56-1
Molecular FormulaC30H43N17O16P2
Molecular Weight959.7 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)([O-])OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)CO)O)O)N.[NH4+].[NH4+]
InChIInChI=1S/C30H37N15O16P2.2H3N/c31-22-13-25(37-4-34-22)43(7-40-13)28-17(48)16(47)11(58-28)2-55-62(51,52)61-21-12(59-30(19(21)50)45-9-42-15-24(33)36-6-39-27(15)45)3-56-63(53,54)60-20-10(1-46)57-29(18(20)49)44-8-41-14-23(32)35-5-38-26(14)44;;/h4-12,16-21,28-30,46-50H,1-3H2,(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39);2*1H3/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-;;/m1../s1
InChIKeySHUSBRIWJQXMNB-XGMLEZCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, Adenylyl-(3′→5′)-Adenylyl-(3′→5′)-, Diammonium Salt (CAS 94349-56-1): Trinucleotide Core Procurement Guide


Adenosine, adenylyl-(3′→5′)-adenylyl-(3′→5′)-, diammonium salt (CAS 94349-56-1) is the diammonium form of the trinucleoside diphosphate adenylyl(3′→5′)adenylyl(3′→5′)adenosine, abbreviated ApApA. The molecule comprises three adenosine residues linked by two 3′→5′-phosphodiester bonds . It belongs to the (3′→5′)-dinucleotide and -trinucleotide class of compounds and serves as a defined-length oligoadenylate that is structurally distinct from its 2′→5′-linked isomer and from the shorter dimer adenylyl(3′→5′)adenosine (ApA).

Why 3′→5′-Linked Adenosine Trinucleotides Cannot Be Interchanged with 2′→5′ Isomers or Shorter Oligomers


The phosphodiester linkage geometry (3′→5′ vs. 2′→5′) is the primary determinant of biological recognition by the 2-5A-dependent RNase L pathway. Replacing even a single 2′,5′-bond with a 3′,5′-bond reduces activity by at least one order of magnitude, and the fully 3′,5′-linked trimer is >10,000-fold less active than its 2′,5′ counterpart [1]. Consequently, procurement of the correct linkage isomer is critical for experiments that require a silenced RNase L background or for structural studies where base-stacking geometry and helical sense differ between linkage types [2].

Quantitative Differentiation Evidence for Adenylyl(3′→5′)Adenylyl(3′→5′)Adenosine Diammonium Salt (CAS 94349-56-1)


RNase L Activation: 2′→5′ vs. 3′→5′ Linkage Isomers of Triadenylate

The fully 3′→5′-linked triadenylate (ppp5′A3′p5′A3′p5′A, “3-5A”) was compared with the native 2′→5′-linked 2-5A (ppp5′A2′p5′A2′p5′A) in three independent assays: (i) inhibition of protein synthesis, (ii) competition for RNase L binding, and (iii) translational inhibition in EMC RNA-programmed lysates. In every assay, 3-5A was >10,000-fold less active than 2-5A. Even replacement of a single 2′,5′-bond with a 3′,5′-bond caused at least a 10-fold loss of activity [1].

RNase L 2-5A pathway Oligoadenylate linkage specificity

X-Ray Crystal Structure: Zwitterionic Duplex Formation of ApApA vs. ApA

ApApA crystallizes from acidic solution as a zwitterion (Ap−A+p−A+) and forms an anti-parallel duplex via protonated adenine-adenine base pairing. The structure reveals a helical segment (Ap−A+) and a non-helical loop segment (A+p−A+), a feature absent in the dimer ApA or in 2′→5′-linked oligoadenylates. This zwitterionic duplex is unique among short oligoadenylates and demonstrates that the protonation state and chain length directly control higher-order structure [1].

X-ray crystallography Base stacking Zwitterion Trinucleoside diphosphate

Base-Stacking Propensity Measured by 13C-NMR Temperature Dependence

13C-NMR chemical shift analysis of single-stranded ApApA showed large shielding changes (up to 1.7 ppm) for many base carbons upon cooling from 70 °C to 11 °C, indicative of extensive base stacking in the stacked state. In contrast, the mixed-sequence trimer ApUpG exhibited significantly smaller shielding changes under the same conditions, and the dinucleotide ApA shows weaker stacking interactions overall based on CD and UV hypochromicity data [1][2].

NMR spectroscopy Base stacking Oligoadenylate conformation

Optimal Use Cases for 3′→5′-Linked ApApA Diammonium Salt in Research and Assay Development


Negative Control for 2-5A / RNase L Pathway Activation Assays

Because 3′→5′-linked triadenylate is >10,000-fold less active than its 2′→5′ isomer in binding and activating RNase L [1], the compound serves as an ideal negative-control oligoadenylate in experiments measuring RNase L-mediated RNA cleavage, apoptosis induction, or antiviral responses. It preserves the nucleotide composition and charge of the active 2-5A while eliminating the biological readout.

Structural Biology of Protonation-Induced Nucleic Acid Duplexes

ApApA uniquely crystallizes as a zwitterion and forms anti-parallel duplexes via protonated adenine-adenine base pairing [2]. This makes the compound a defined model for X-ray crystallography and NMR studies of acid-dependent RNA architectures, particularly for investigating poly(A) duplex motifs that are not accessible with the shorter dimer ApA or with 2′→5′ isomers.

Biophysical Studies of Base-Stacking and Single-Stranded RNA Conformation

The large temperature-dependent 13C-NMR shielding changes (up to 1.7 ppm) observed for ApApA [3] provide a sensitive probe for studying stacking-unstacking equilibria in homoadenine oligomers. The trimer, being longer than ApA, offers a more realistic model for nascent poly(A) tail structure while remaining short enough for detailed computational modeling.

Triplex Formation and Chiral Discrimination Studies with Poly(U)

Diastereomeric isomers of ApApA form triplexes with D-poly(U), and the thermal stability of these triplexes depends on the configuration of the 3′-end residue [4]. The defined-length trimer enables systematic investigation of how sugar chirality influences triplex hybridization, relevant to RNA-targeted antisense and antigene oligonucleotide design.

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